molecular formula C47H51NO14 B016692 Paclitaxel-d5

Paclitaxel-d5

Cat. No.: B016692
M. Wt: 858.9 g/mol
InChI Key: RCINICONZNJXQF-JQTCHTAZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

Target of Action

Paclitaxel-d5 is a deuterium-labeled variant of Paclitaxel . The primary target of Paclitaxel is the microtubule component of the cell’s cytoskeleton . Microtubules are essential for vital interphase and mitotic cellular functions . They play a crucial role in cell division, intracellular transport, and maintaining cell shape .

Mode of Action

Paclitaxel interferes with the normal function of microtubule growth . Unlike drugs like colchicine that cause the depolymerization of microtubules, Paclitaxel has the opposite effect; it hyper-stabilizes their structure . This hyper-stabilization prevents the normal dynamic reorganization of the microtubule network, which is essential for cell division and other cellular functions . As a result, cells are unable to use their cytoskeleton in a flexible manner, leading to cell cycle arrest and cell death .

Biochemical Pathways

Paclitaxel affects multiple biochemical pathways. It induces the expression of several pro-apoptosis mediators and can modulate the activity of anti-apoptosis mediators . It also suppresses the PI3K/Akt pathway, a critical signaling pathway involved in cell survival and proliferation . Furthermore, Paclitaxel can induce various types of cell death, including apoptosis, mitotic catastrophe, senescence, autophagic cell death, and pyroptosis .

Pharmacokinetics

The pharmacokinetics of Paclitaxel have been widely studied . The most widely used dose of Cremophor EL®-diluted Paclitaxel, 175 mg/m² given as a 3-hour infusion, leads to an interstudy median maximum concentration (Cmax) of 5.1 µmol/L, clearance (CL) of 12.0 L/h/m², and time of Paclitaxel plasma concentration above 0.05 µmol/L of 23.8 hours . The pharmacokinetics of the newer nanoparticle albumin-bound (nab-) paclitaxel formulation, such as this compound, are less well-characterized .

Result of Action

The action of Paclitaxel leads to multiple cellular effects. It suppresses the proliferation of cancer cells by inducing cell cycle arrest and various types of cell death, including mitotic catastrophe . The induction of apoptosis and other forms of cell death results in the elimination of cancer cells . Certain cell-killing mechanisms such as senescence and autophagy can increase resistance to paclitaxel .

Action Environment

The action, efficacy, and stability of Paclitaxel can be influenced by various environmental factors. For instance, the solvent treatment of Paclitaxel can control its morphologies, which may impact its bioavailability . Additionally, the presence of P-glycoprotein, a substance that Paclitaxel is a substrate of, can expel the drug from cells, leading to the development of drug resistance .

Biochemical Analysis

Biochemical Properties

Paclitaxel-d5 interacts with several enzymes, proteins, and other biomolecules. Its primary target is beta-tubulin, a component of microtubules . By binding to beta-tubulin, this compound stabilizes microtubules, preventing their disassembly . This interaction disrupts the normal function of microtubules, leading to cell cycle arrest and apoptosis .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by disrupting the cell cycle, specifically by inducing cell cycle arrest at both prophase and G1 . It also initiates apoptosis of cancer cells through multiple mechanisms involving p53-dependent and -independent pathways, Bcl-2 family members, cyclin-dependent kinases, and c-Jun N-terminal kinases/stress-activated protein kinases .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It binds to beta-tubulin, stabilizing microtubules and preventing their disassembly . This disrupts the normal function of microtubules, leading to cell cycle arrest and apoptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. It has been observed that a brief exposure to low-intensity ultrasound can disrupt the this compound-induced rigid microtubule cytoskeleton, generating this compound bound fragments that undergo degradation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, in a study on human tongue squamous cancer cells (SCC-4), the combined treatment of luteolin and this compound improved the cytotoxicity of this compound, and continuous administration of this flavonoid could inhibit tumor growth in an animal model .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized via the cytochrome P450 pathway . Oxidative this compound metabolism occurs via this pathway .

Transport and Distribution

This compound is transported and distributed within cells and tissues. The elimination of this compound is regulated by a wide array of genes involved in metabolism and extracellular transport .

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are significant. Exposure to ultrasound waves leads to the disassembly of the labeled microtubules and localization of the signals to perinuclear compartments, which are determined to be lysosomes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of paclitaxel-d5 involves the incorporation of deuterium atoms into the paclitaxel molecule. One common method is the hydrogen-deuterium exchange reaction, where paclitaxel is treated with deuterium gas in the presence of a catalyst. This process selectively replaces hydrogen atoms with deuterium atoms at specific positions in the molecule .

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process typically involves the use of high-pressure reactors and specialized catalysts to ensure efficient hydrogen-deuterium exchange. The resulting product is then purified using chromatographic techniques to achieve the desired level of deuteration .

Chemical Reactions Analysis

Types of Reactions

Paclitaxel-d5, like its non-deuterated counterpart, undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include hydroxylated paclitaxel, dihydropaclitaxel, and various substituted derivatives. These products can have different pharmacological properties and are often studied for their potential therapeutic benefits .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Paclitaxel-d5

This compound is unique due to its deuterium atoms, which provide distinct advantages in analytical applications. The presence of deuterium allows for more accurate quantification and tracking of paclitaxel in biological samples, making it an invaluable tool in pharmacokinetic and metabolic studies .

Properties

IUPAC Name

[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-1,9-dihydroxy-15-[(2R,3S)-2-hydroxy-3-[(2,3,4,5,6-pentadeuteriobenzoyl)amino]-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C47H51NO14/c1-25-31(60-43(56)36(52)35(28-16-10-7-11-17-28)48-41(54)29-18-12-8-13-19-29)23-47(57)40(61-42(55)30-20-14-9-15-21-30)38-45(6,32(51)22-33-46(38,24-58-33)62-27(3)50)39(53)37(59-26(2)49)34(25)44(47,4)5/h7-21,31-33,35-38,40,51-52,57H,22-24H2,1-6H3,(H,48,54)/t31-,32-,33+,35-,36+,37+,38-,40-,45+,46-,47+/m0/s1/i8D,12D,13D,18D,19D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCINICONZNJXQF-JQTCHTAZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)O)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])C(=O)N[C@@H](C2=CC=CC=C2)[C@H](C(=O)O[C@H]3C[C@]4([C@H]([C@H]5[C@@]([C@H](C[C@@H]6[C@]5(CO6)OC(=O)C)O)(C(=O)[C@@H](C(=C3C)C4(C)C)OC(=O)C)C)OC(=O)C7=CC=CC=C7)O)O)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C47H51NO14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

858.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Paclitaxel-d5
Reactant of Route 2
Reactant of Route 2
Paclitaxel-d5
Reactant of Route 3
Paclitaxel-d5
Reactant of Route 4
Reactant of Route 4
Paclitaxel-d5
Reactant of Route 5
Paclitaxel-d5
Reactant of Route 6
Paclitaxel-d5

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.